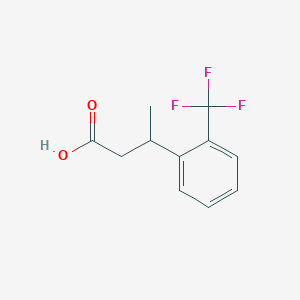
3-(2-(Trifluoromethyl)phenyl)butanoic acid
Descripción general
Descripción
“3-(2-(Trifluoromethyl)phenyl)butanoic acid” is a chemical compound with the CAS Number: 1042815-75-7 . It has a molecular weight of 232.2 and its IUPAC name is 3-[2-(trifluoromethyl)phenyl]butanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-(Trifluoromethyl)phenyl)butanoic acid” is 1S/C11H11F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“3-(2-(Trifluoromethyl)phenyl)butanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 232.2 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Aplicaciones Científicas De Investigación
-
Pharmaceutical Chemistry
- The trifluoromethyl group is found in many FDA-approved drugs . It’s a common pharmacophore, meaning it’s a part of the drug molecule that is responsible for its biological activity .
- The trifluoromethyl group can affect the properties of the drug molecule, such as its acidity, which can in turn affect its pharmacological activity .
- For example, one study synthesized a compound called 5-Trifluoromethyl-2-formylphenylboronic acid and found that the presence of the trifluoromethyl group increased the compound’s acidity compared to its analogues .
-
Organic Chemistry
-
Pharmaceuticals
-
Organic Synthesis
-
Fluorinated Ethers
-
Medicinal Chemistry
-
Fluorinated Ethers
-
Cross-Coupling Reactions
-
Direct Arylation Reactions
Safety And Hazards
Direcciones Futuras
While specific future directions for “3-(2-(Trifluoromethyl)phenyl)butanoic acid” were not found in the search results, the compound’s potential for further study and application in various fields can be inferred from the properties and activities of related compounds. For example, the compound could potentially be studied further for its biological activity, given the activity observed in related compounds . Additionally, its potential use in chemical reactions such as Suzuki-coupling could be explored further .
Propiedades
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTYTMBASWRZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Trifluoromethyl)phenyl]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)
![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)
![N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine](/img/structure/B1453910.png)
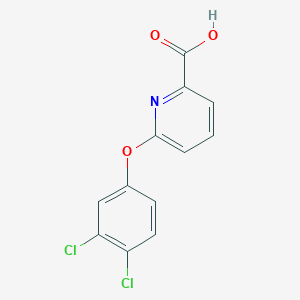
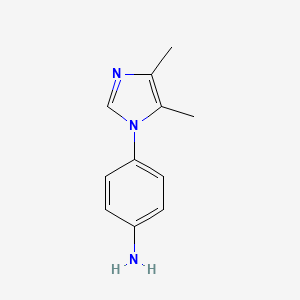
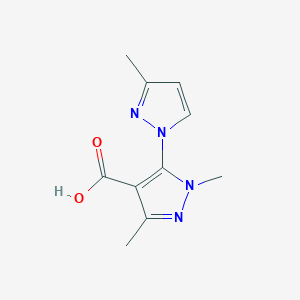
amine](/img/structure/B1453915.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453916.png)
amine](/img/structure/B1453917.png)
![2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol](/img/structure/B1453918.png)
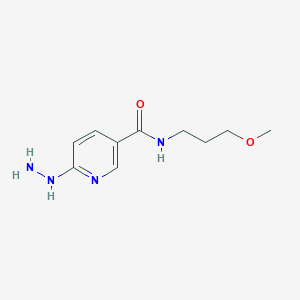
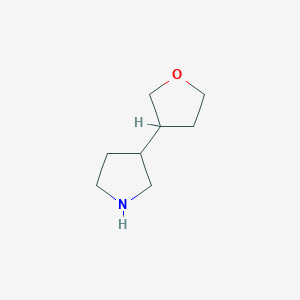
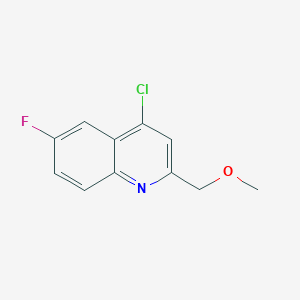
![Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine](/img/structure/B1453922.png)